Sabadine

Description

Properties

CAS No. |

124-80-1 |

|---|---|

Molecular Formula |

C29H47NO8 |

Molecular Weight |

537.7 g/mol |

IUPAC Name |

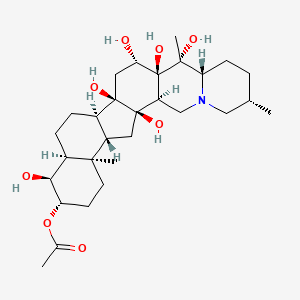

[(1R,2S,6S,9S,10R,11S,12S,14R,15R,18S,19S,20S,23R,24S)-1,10,11,12,14,19-hexahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate |

InChI |

InChI=1S/C29H47NO8/c1-15-5-8-22-26(4,34)29(37)21(14-30(22)13-15)28(36)11-19-17(27(28,35)12-23(29)32)6-7-18-24(33)20(38-16(2)31)9-10-25(18,19)3/h15,17-24,32-37H,5-14H2,1-4H3/t15-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+,27+,28+,29-/m0/s1 |

InChI Key |

IJZIXCZIZHENJV-ONCBQHFTSA-N |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C(C(CCC6(C5CC4(C3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@@H]([C@H](CC[C@@]6([C@H]5C[C@]4([C@@H]3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C(C(CCC6(C5CC4(C3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O |

Appearance |

Solid powder |

Other CAS No. |

124-80-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sabadine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sabadilla Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Sabadine" is likely a variant or misspelling of the alkaloids derived from the seeds of Schoenocaulon officinale, commonly known as sabadilla. The primary active constituents of sabadilla are the steroidal alkaloids veratridine (B1662332) and cevadine (B150009), collectively referred to as veratrine (B1232203).[1][2] These compounds are potent neurotoxins that have been utilized as insecticides and are valuable pharmacological tools for studying ion channel function.[3][4] This guide provides a comprehensive overview of the mechanism of action of these alkaloids, focusing on their interaction with voltage-gated sodium channels and the subsequent cellular sequelae.

Primary Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels

The principal molecular target of sabadilla alkaloids, particularly veratridine and cevadine, is the voltage-gated sodium channel (NaV).[5][6] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.

Sabadilla alkaloids bind to site 2 on the α-subunit of the NaV channel.[6][7] This binding has a profound effect on the channel's gating properties, leading to a persistent state of activation.[5][7] Specifically, the alkaloids inhibit the inactivation of the sodium channel, causing it to remain open for a prolonged period.[5] This leads to a continuous influx of sodium ions (Na+) into the cell, resulting in a sustained depolarization of the cell membrane.[5][8]

The consequences of this persistent depolarization are twofold:

-

Increased Nerve Excitability: The constant influx of Na+ and the resulting membrane depolarization lower the threshold for action potential firing, leading to a state of hyperexcitability in neurons.[7]

-

Disruption of Normal Cellular Function: In muscle cells, the sustained depolarization leads to uncontrolled contractions.[9] In neurons, it can lead to excitotoxicity, a process where excessive stimulation causes cell damage and death.[6]

Downstream Signaling and Cellular Effects

The persistent influx of Na+ triggers a cascade of downstream events that contribute to the overall cellular response to sabadilla alkaloids.

-

Calcium Influx: The sustained depolarization of the cell membrane leads to the opening of voltage-gated calcium channels (CaV), resulting in an influx of calcium ions (Ca2+) into the cell.[7] This increase in intracellular Ca2+ concentration can activate a variety of downstream signaling pathways.

-

Reactive Oxygen Species (ROS) Production: The elevated intracellular Ca2+ levels can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[7] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal damage.[7]

-

Neurotransmitter Release: In presynaptic nerve terminals, the depolarization caused by veratridine can induce the release of neurotransmitters. For example, veratrine has been shown to stimulate renin secretion from kidney slices by depolarizing nerve terminals and causing the release of norepinephrine.[10]

-

Apoptosis: In some contexts, the cellular stress induced by sabadilla alkaloids, including excitotoxicity and oxidative stress, can trigger programmed cell death, or apoptosis.[6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the pharmacological effects of veratridine, a primary sabadilla alkaloid.

| Parameter | Value | Cell Type/System | Reference |

| Veratridine Concentration for INa Enhancement | 1–10 µM | Murine vas deferens myocytes | [11] |

| Veratridine Concentration for INa Inhibition | ≥30 µM | Murine vas deferens myocytes | [11] |

| Tetrodotoxin (TTX) concentration to abolish veratridine-induced contractions | 100 nM | Murine vas deferens | [11] |

| Veratrine concentration for renin secretion stimulation | 10-200 µM | Rat renal cortical slices | [10] |

| Timolol concentration to antagonize veratrine-stimulated renin secretion | 0.9 and 9.0 µM | Rat renal cortical slices | [10] |

| Tetrodotoxin (TTX) concentration to antagonize veratrine-stimulated renin secretion | 0.5 and 5.0 µM | Rat renal cortical slices | [10] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for studying the effects of sabadilla alkaloids on the function of voltage-gated sodium channels.

Objective: To measure the changes in sodium currents (INa) in response to the application of veratridine or cevadine.

Methodology:

-

Cell Preparation: Isolate single cells from the tissue of interest (e.g., murine vas deferens myocytes) using enzymatic digestion.[11]

-

Electrode Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

-

Recording: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane. Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -100 mV).[12]

-

Data Acquisition: Apply a series of depolarizing voltage steps to elicit sodium currents. Record the resulting currents before and after the application of the sabadilla alkaloid to the extracellular solution.

-

Analysis: Analyze the changes in the peak amplitude, activation, inactivation, and kinetics of the sodium currents.[11]

Measurement of Intracellular Calcium Concentration

Objective: To determine the effect of sabadilla alkaloids on intracellular calcium levels.

Methodology:

-

Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) that can cross the cell membrane.

-

Fluorescence Microscopy: Place the dye-loaded cells on the stage of a fluorescence microscope.

-

Stimulation: Perfuse the cells with a solution containing the sabadilla alkaloid.

-

Image Acquisition: Excite the dye at two different wavelengths and measure the ratio of the emitted fluorescence intensities. This ratio is proportional to the intracellular calcium concentration.

-

Analysis: Quantify the change in intracellular calcium concentration over time in response to the alkaloid.

Visualizations

Caption: Signaling pathway of Sabadilla alkaloids.

Caption: Workflow for whole-cell patch clamp analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. medkoo.com [medkoo.com]

- 4. Sabadilla: Homeopathic Uses, Benefits and Possible Effects [greatist.com]

- 5. benchchem.com [benchchem.com]

- 6. biotin-11-ctp.com [biotin-11-ctp.com]

- 7. Veratridine - Wikipedia [en.wikipedia.org]

- 8. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 62-59-9: Cevadine | CymitQuimica [cymitquimica.com]

- 10. Action and mechanism of action of veratrine on renin secretion from rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actions of veratridine on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutually exclusive action of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrum alkaloids, a class of steroidal-derived natural products found in plants of the Veratrum and Schoenocaulon genera, exhibit a wide range of potent biological activities. Historically used as traditional medicines and insecticides, these compounds are now the subject of intense scientific scrutiny for their diverse pharmacological effects, including neurotoxicity, cytotoxicity, and inhibition of critical signaling pathways. This technical guide provides an in-depth overview of the biological activities of sabadine and its related veratrum alkaloids, with a focus on their molecular mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects.

The primary mechanism of action for many veratrum alkaloids, including veratridine (B1662332) and cevadine (B150009), is the persistent activation of voltage-gated sodium channels (VGSCs), leading to membrane depolarization and hyperexcitability in nerve and muscle tissues. Other veratrum alkaloids, such as cyclopamine (B1684311) and veratramine, are potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and a therapeutic target in several cancers. This guide will delve into these distinct mechanisms, presenting a comprehensive resource for researchers in pharmacology, toxicology, and drug discovery.

I. Modulation of Voltage-Gated Sodium Channels

A hallmark of many veratrum alkaloids is their ability to bind to site 2 of the α-subunit of voltage-gated sodium channels, causing a persistent state of activation. This leads to a continuous influx of sodium ions, membrane depolarization, and a cascade of downstream cellular events.

Quantitative Data: Effects on Voltage-Gated Sodium Channels

| Alkaloid | Channel Subtype | Effect | Potency (EC₅₀/IC₅₀) | Reference(s) |

| Veratridine | Nav1.7 | Inhibition of peak current | IC₅₀: 18.39 µM | [1] |

| Nav1.7 | Sustained current | EC₅₀: 9.53 µM | [1] | |

| Cevadine | Not Specified | 50% maximum depolarization | 3.7 x 10⁻³ M | [2] |

| Sabadine | Not Specified | Data not available | - | |

| Protoveratrine A | Not Specified | Data not available | - | |

| Protoveratrine B | Not Specified | Data not available | - |

Note: The potency of veratridine and cevadine in causing membrane depolarization is reported to decrease in the order of veratridine > cevadine > protoveratrines A and B[2].

Signaling Pathway of Veratrum Alkaloids on Voltage-Gated Sodium Channels

The persistent activation of voltage-gated sodium channels by veratrum alkaloids initiates a well-defined signaling cascade.

II. Inhibition of the Hedgehog Signaling Pathway

A distinct class of veratrum alkaloids, most notably cyclopamine and veratramine, functions by inhibiting the Hedgehog (Hh) signaling pathway. They achieve this by directly binding to the Smoothened (Smo) receptor, a key component of the Hh pathway.[3][4]

Quantitative Data: Hedgehog Pathway Inhibition

| Alkaloid | Cell Line | Effect | Potency (IC₅₀) | Reference(s) |

| Cyclopamine | Shh-LIGHT II | Inhibition of Hh signaling | ~300 nM | [3] |

| Veratramine | NIH/3T3 | Inhibition of Hh pathway | Significant inhibition (specific IC₅₀ not provided) | [5] |

| Jervine | Not Specified | Inhibition of Hh pathway | Data not available | [6] |

Hedgehog Signaling Pathway Inhibition by Veratrum Alkaloids

The diagram below illustrates the mechanism of Hh pathway inhibition by certain veratrum alkaloids.

III. Cytotoxic and Insecticidal Activities

Veratrum alkaloids also exhibit significant cytotoxic effects against various cancer cell lines and potent insecticidal properties.

Quantitative Data: Cytotoxicity

| Alkaloid | Cell Line | Potency (IC₅₀) | Reference(s) |

| Veratramine | A549, ASPC-1, PANC-1, QGY-7703, 6T-CEM, SW1990, NCI-H249 | Significant antitumor effect (specific IC₅₀ values not provided) | [6] |

| Germine | SW1990, NCI-H249 | Significant cytotoxicity (specific IC₅₀ values not provided) | [7] |

| Sabadine | Not Specified | Data not available |

Quantitative Data: Insecticidal Activity

| Alkaloid | Insect Species | Potency (LC₅₀/LD₅₀) | Reference(s) |

| Cevadine | Scirtothrips citri (Citrus thrips) | LC₅₀: 18.25 ng/cm² | [8] |

| Veratridine | Scirtothrips citri (Citrus thrips) | LC₅₀: 29.91 ng/cm² | [8] |

| Sabadilla (mixture containing sabadine) | Rat (oral) | LD₅₀: 4,000 - 5,000 mg/kg | [9] |

| Veracevine | Scirtothrips citri (Citrus thrips) | LC₅₀: 17,314 ng/cm² | [8] |

IV. Experimental Protocols

A. Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of veratrum alkaloids on voltage-gated sodium channels in cultured cells.

1. Cell Preparation:

-

Culture cells (e.g., HEK293 cells) expressing the sodium channel subtype of interest on glass coverslips.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Recording:

-

Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -100 mV.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of the veratrum alkaloid.

-

Record changes in the peak sodium current, development of a sustained current, and tail currents upon repolarization.

4. Data Analysis:

-

Measure the peak inward current, sustained current amplitude, and tail current characteristics.

-

Construct dose-response curves to determine IC₅₀ and EC₅₀ values.

-

Analyze changes in the voltage-dependence of activation and inactivation.

B. Hedgehog Signaling Reporter Assay

This assay measures the ability of veratrum alkaloids to inhibit the Hedgehog signaling pathway using a luciferase reporter system.

1. Cell Culture and Transfection:

-

Culture a Hedgehog-responsive cell line (e.g., Shh-LIGHT II cells, which contain a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

-

Plate cells in a 96-well plate.

-

If not using a stable reporter line, transiently transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

2. Compound Treatment:

-

Prepare a serial dilution of the veratrum alkaloid (e.g., cyclopamine).

-

Add the compounds to the cells.

-

Include a positive control (e.g., a known Hh pathway agonist like SAG) and a vehicle control (e.g., DMSO).

3. Luciferase Assay:

-

After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of Hh pathway activity for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

C. MTT Cytotoxicity Assay

This colorimetric assay determines the effect of veratrum alkaloids on cell viability.

1. Cell Seeding:

-

Plate cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a suitable density.

-

Allow cells to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of the veratrum alkaloid.

-

Replace the culture medium with fresh medium containing the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

3. MTT Incubation:

-

After the desired treatment period (e.g., 48-72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

V. Conclusion

Sabadine and its related veratrum alkaloids represent a fascinating and pharmacologically diverse class of natural products. Their potent and often distinct biological activities, ranging from the modulation of ion channels to the inhibition of developmental signaling pathways, underscore their potential as both valuable research tools and as lead compounds for the development of new therapeutics. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative activity data, and the experimental methodologies used for their characterization, offering a solid foundation for further research and development in this exciting field. Further investigation into the specific activities of less-studied alkaloids like sabadine is warranted to fully unlock the therapeutic potential of this remarkable family of compounds.

References

- 1. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor and antiplatelet activity of alkaloids from veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Toxicity, persistence, and potency of sabadilla alkaloid formulations to citrus thrips (Thysanoptera: Thripidae) [agris.fao.org]

- 9. archives.mountainscholar.org [archives.mountainscholar.org]

Sabadine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabadine is a naturally occurring cevanine-type steroidal alkaloid found in the seeds of Schoenocaulon officinale, commonly known as sabadilla. First isolated in the late 19th century, this complex molecule has attracted interest due to the insecticidal and neurotoxic properties associated with sabadilla extracts. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of sabadine. It further delves into the limited available information on its biological activity and mechanism of action, highlighting the need for further research to fully elucidate its therapeutic and toxicological potential. This document aims to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Discovery and Natural Source

Sabadine was first isolated from the seeds of Schoenocaulon officinale (family Melanthiaceae), a plant native to Central and South America. The earliest documented isolation of alkaloids from sabadilla seeds dates back to the work of Merck in 1891[1]. Historically, powdered sabadilla seeds have been used as a botanical insecticide and in traditional medicine.

Natural Source:

-

Plant Species: Schoenocaulon officinale (A. Gray)

-

Common Name: Sabadilla

-

Part of Plant: Seeds

Physicochemical Properties

Sabadine is a complex steroidal alkaloid with the chemical formula C₂₉H₄₇NO₈[1][2]. Its structure has been elucidated through various spectroscopic techniques over the years[1].

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₇NO₈ | [1][2] |

| Molecular Weight | 537.69 g/mol | [1][2] |

| CAS Registry Number | 124-80-1 | [1] |

| Appearance | Prisms | [1] |

| Melting Point | 256-258 °C (decomposition) | [1] |

| Optical Rotation | [α]D²⁵ -11° (c = 1.93 in alcohol) | [1] |

Chemical Structure:

The systematic name for Sabadine is (3β,4α,16β)-Cevane-3,4,12,14,16,17,20-heptol 3-acetate[1]. The structure is characterized by a modified steroid backbone incorporating a nitrogen atom in a heterocyclic ring system.

Biological Activity and Mechanism of Action

The biological activity of sabadine itself is not extensively characterized in the publicly available scientific literature. Most studies focus on the crude extracts of sabadilla or a mixture of its constituent alkaloids, often referred to as 'veratrine'. These extracts are known for their potent insecticidal and neurotoxic effects.

The primary mechanism of action of related ceveratrum alkaloids, such as veratridine, is the modulation of voltage-gated sodium channels in nerve and muscle cells. These alkaloids cause a persistent activation of the channels by shifting the voltage dependence of activation to more negative potentials and by inhibiting inactivation. This leads to a continuous influx of sodium ions, resulting in membrane depolarization, hyperexcitability, and ultimately, paralysis. While it is plausible that sabadine shares a similar mechanism of action, specific studies on its interaction with sodium channels, including binding affinity and IC₅₀ values, are lacking.

A study on a structurally related compound, sabadinine, identified it as a potential non-peptidyl inhibitor of the main proteinase (3CLpro) of the SARS coronavirus through molecular docking studies. This suggests that alkaloids from sabadilla may have other biological targets beyond sodium channels, warranting further investigation.

Experimental Protocols

Isolation of Sabadine from Schoenocaulon officinale Seeds

The following is a generalized protocol for the extraction of alkaloids from sabadilla seeds, which would be the initial step in isolating sabadine.

Objective: To extract a crude alkaloid mixture from sabadilla seeds.

Materials:

-

Ground seeds of Schoenocaulon officinale

-

Dilute sulfuric acid (e.g., 2%)

-

Ammonia (B1221849) solution

-

Dichloromethane (B109758) or Chloroform

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: The ground sabadilla seeds are macerated with methanol or ethanol for an extended period (e.g., 24-48 hours) to extract the alkaloids. This process is typically repeated multiple times to ensure complete extraction.

-

Acidification: The combined alcoholic extracts are concentrated under reduced pressure, and the resulting residue is acidified with dilute sulfuric acid. This converts the alkaloids into their salt forms, which are soluble in the aqueous acidic solution.

-

Filtration: The acidic solution is filtered to remove non-alkaloidal, lipophilic compounds.

-

Basification: The acidic filtrate is made alkaline by the addition of an ammonia solution. This deprotonates the alkaloid salts, converting them back to their free base forms, which are less soluble in water.

-

Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid extract.

Purification of Sabadine

Further purification of sabadine from the crude extract would require chromatographic techniques.

Objective: To isolate pure sabadine from the crude alkaloid extract.

Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation of complex alkaloid mixtures. A reverse-phase C18 column is commonly used for the separation of such compounds.

Mobile Phase: A gradient elution system is typically employed, starting with a higher proportion of a polar solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient would need to be optimized. Detection: UV detection, typically in the range of 200-400 nm, can be used to monitor the elution of the compounds. Mass spectrometry (LC-MS) would be highly beneficial for peak identification based on mass-to-charge ratio.

Characterization of Sabadine

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the purified compound. Historical NMR data for sabadine exists and can be used for comparison[1]. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

In Vitro Biological Assay: Electrophysiology

To investigate the effect of sabadine on voltage-gated sodium channels, patch-clamp electrophysiology on cultured neuronal or muscle cells would be the gold standard.

Objective: To determine if sabadine modulates the function of voltage-gated sodium channels.

Cell Line: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells stably transfected with a Nav1.x channel subtype).

Protocol:

-

Cell Preparation: Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Recording: Perform whole-cell patch-clamp recordings. The extracellular solution would be a physiological saline solution, and the intracellular solution would contain ions appropriate for recording sodium currents.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol would involve holding the cell at a negative potential (e.g., -100 mV) and then stepping to various depolarizing potentials (e.g., from -80 mV to +60 mV).

-

Drug Application: After obtaining a stable baseline recording, perfuse the cells with a solution containing a known concentration of sabadine.

-

Data Analysis: Analyze the changes in the sodium current amplitude, voltage-dependence of activation and inactivation, and kinetics in the presence of sabadine. This will reveal if sabadine has an inhibitory or activating effect on the channels.

Signaling Pathways and Logical Relationships

Due to the limited research specifically on sabadine, there are no established signaling pathways to visualize. However, based on the known mechanism of action of related alkaloids, a hypothetical workflow for investigating its neurotoxic effects can be represented.

Experimental Workflow for Investigating Sabadine's Neurotoxicity

Caption: A logical workflow for the isolation, characterization, and biological evaluation of Sabadine.

Conclusion and Future Directions

Sabadine is a structurally complex natural product with a long history of association with the insecticidal properties of its source plant. While its basic physicochemical properties are documented, there is a significant gap in the understanding of its specific biological activities and mechanisms of action. The available literature suggests that its primary target is likely voltage-gated sodium channels, but this requires experimental validation. Future research should focus on:

-

Developing and publishing robust and reproducible protocols for the isolation and purification of sabadine.

-

Conducting detailed electrophysiological studies to quantify its effects on various subtypes of sodium channels and other potential ion channels.

-

Performing in vitro and in vivo toxicological studies to determine its safety profile.

-

Investigating other potential biological activities, such as the antiviral properties suggested by studies on related compounds.

A thorough investigation of sabadine could unlock its potential for the development of new pharmacological tools or lead compounds for drug discovery, while also providing a better understanding of the toxicology of sabadilla-derived products.

References

Sabadine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabadine is a naturally occurring steroidal alkaloid found in the seeds of Schoenocaulon officinale, commonly known as sabadilla. As a member of the Veratrum alkaloid family, it shares structural similarities with other neurotoxic alkaloids and contributes to the insecticidal properties of sabadilla extracts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Sabadine, with a focus on presenting quantitative data and outlining experimental methodologies.

Chemical Structure and Identification

Sabadine is a complex C-nor-D-homo-steroidal alkaloid. Its chemical identity is established by its unique structural framework and stereochemistry.

Chemical Name: [(1R,2S,6S,9S,10R,11S,12S,14R,15R,18S,19S,20S,23R,24S)-1,10,11,12,14,19-hexahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-20-yl] acetate[1]

CAS Registry Number: 124-80-1[1]

Molecular Formula: C₂₉H₄₇NO₈[1][2]

Molecular Weight: 537.69 g/mol [2]

Chemical Structure:

Caption: Chemical structure of Sabadine.

Physicochemical Properties

A summary of the known physicochemical properties of Sabadine is presented in Table 1.

Table 1: Physicochemical Properties of Sabadine

| Property | Value | Source |

| Physical State | Crystalline solid | [Merck Index] |

| Melting Point | 256-258 °C (with decomposition) | [Merck Index] |

| Optical Rotation | [α]D²⁵ = -11° (c=1.93 in ethanol) | [Merck Index] |

| Solubility | Data not available in searched literature. | - |

| LogP (calculated) | 0.32 | [3] |

| Water Solubility (calculated) | 2232 mg/L | [3] |

| pKa (predicted) | 9.2 | [3] |

Note: Calculated values are based on computational models and may not reflect experimental results.

Biological Activity and Mechanism of Action

General Biological Activity

Sabadine is a constituent of Sabadilla alkaloids, a mixture extracted from Schoenocaulon officinale seeds, which is used as a botanical insecticide.[3][4] The insecticidal activity of the mixture is primarily attributed to the more abundant alkaloids, cevadine (B150009) and veratridine.[5][6][7] Sabadine is considered a minor component of this mixture.[3]

Mechanism of Action

The primary mechanism of action for Sabadilla alkaloids, including by extension Sabadine, involves the modulation of voltage-gated sodium channels in nerve cells.[8] These alkaloids bind to the channels, causing them to remain open for an extended period. This leads to a persistent influx of sodium ions, resulting in continuous nerve firing, paralysis, and ultimately, the death of the insect.

Caption: Proposed mechanism of action of Sabadine.

Quantitative Biological Data

Specific quantitative data on the biological activity of isolated Sabadine is limited in the available literature. Most toxicological studies have been conducted on the entire Sabadilla alkaloid mixture.

Table 2: Toxicological Data for Sabadilla Alkaloids

| Substance | Test Organism | Route | Value | Source |

| Sabadilla Alkaloids | Rat | Oral | LD₅₀: 4000 mg/kg (crude dust) | [4] |

| Sabadilla Alkaloids | Rat | Oral | LD₅₀: 44 mg/kg (estimated) | [3] |

| Sabadilla Alkaloids | Honeybee | Contact | LD₅₀: 12.3 µ g/bee | [3] |

| Cevadine | Citrus Thrips | Topical | LC₅₀: 18.25 ng/cm² | [5][6] |

| Veratridine | Citrus Thrips | Topical | LC₅₀: 29.91 ng/cm² | [5][6] |

Experimental Protocols

Extraction and Isolation of Sabadilla Alkaloids (General Protocol)

While a specific, detailed protocol for the isolation of Sabadine was not found in recent literature, a general approach can be inferred from methods described for the separation of Sabadilla alkaloids. The original isolation was reported by Merck in 1891. Modern chromatographic techniques would offer significantly improved resolution and purity.

Caption: General workflow for the isolation of Sabadine.

Methodology:

-

Extraction: Powdered seeds of Schoenocaulon officinale are subjected to exhaustive extraction using a suitable organic solvent, such as ethanol (B145695) or methanol, in a Soxhlet apparatus.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

Acid-Base Partitioning: The residue is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent to remove neutral impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids, which are then extracted into a polar organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Separation: The concentrated alkaloid fraction is subjected to column chromatography. A variety of stationary phases, such as silica gel or alumina, can be employed with a gradient of mobile phases of increasing polarity to separate the individual alkaloids.[9]

-

Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify those containing Sabadine.[9] Fractions enriched with Sabadine are then combined and may require further purification by preparative HPLC to yield the pure compound.

Analytical Methods

Modern analytical techniques for the identification and quantification of Sabadilla alkaloids, including Sabadine, primarily involve liquid chromatography coupled with mass spectrometry (LC-MS).

-

HPLC-MS: High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (APCI/LC-MS) has been successfully used to separate and detect five components of Sabadilla, including Sabadine.[9]

Synthesis

No detailed protocols for the chemical synthesis of Sabadine were identified in the surveyed literature. The complexity of its steroidal structure suggests that a total synthesis would be a challenging and multi-step process.

Spectral Data

Conclusion

Sabadine is a structurally complex steroidal alkaloid that is a minor component of the insecticidal mixture derived from Schoenocaulon officinale. While its general mechanism of action is understood to be the modulation of voltage-gated sodium channels, specific quantitative data on its biological activity are scarce. Further research is needed to isolate sufficient quantities of pure Sabadine to fully characterize its pharmacological and toxicological profile, as well as to acquire a complete set of modern spectral data. The development of a synthetic route would also be invaluable for further studies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for the use of Sabadine. The handling of Sabadilla alkaloids should be conducted with appropriate safety precautions.

References

- 1. Sabadine | C29H47NO8 | CID 92744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. Toxicity, persistence, and potency of sabadilla alkaloid formulations to citrus thrips (Thysanoptera: Thripidae) [agris.fao.org]

- 6. academic.oup.com [academic.oup.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Sabadinine: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabadinine, a natural alkaloid, has been identified as a compound of interest in drug discovery, particularly for its potential antiviral properties. This technical guide provides an in-depth overview of Sabadinine, including its chemical properties, a detailed experimental protocol for assessing its potential mechanism of action, and a conceptual workflow for its investigation as a therapeutic agent.

Quantitative Data Summary

Sabadinine, also known by its synonym Cevine, is a complex steroidal alkaloid. There is some discrepancy in the reported CAS Registry Number in various chemical databases. The key quantitative data for Sabadinine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₃NO₈ | [1] |

| Molecular Weight | 509.6 g/mol | [1] |

| 509.64 g/mol | ||

| CAS Registry Number | 5876-23-3 | [1] |

| 124-98-1 (as Cevine) |

Experimental Protocols

The primary reported potential mechanism of action for Sabadinine is the inhibition of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2] Although Sabadinine did not show antiviral effects against the murine hepatitis virus (MHV) in cytopathic effect and syncytium formation assays, its potential as a 3CLpro inhibitor warrants further investigation.[2]

Below is a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay, a common method for screening and characterizing inhibitors of viral proteases like 3CLpro.[2][3][4][5]

Protocol: In Vitro 3CLpro Inhibition Assay using FRET

Objective: To determine the inhibitory activity of Sabadinine against SARS-CoV 3CLpro.

Materials:

-

Recombinant SARS-CoV 3CLpro enzyme

-

FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)[3]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[3]

-

Sabadinine (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., GC376)

-

DMSO (as vehicle control)

-

384-well black microplates

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm[3]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Sabadinine in 100% DMSO. Create a dilution series to test a range of concentrations.

-

Prepare a stock solution of the FRET peptide substrate in the assay buffer.

-

Dilute the recombinant 3CLpro enzyme to the desired working concentration (e.g., 60 nM) in the assay buffer.[3]

-

-

Assay Setup:

-

In a 384-well plate, add the test compounds (Sabadinine dilutions), positive control, and vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Add the diluted 3CLpro enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme.[3]

-

-

Enzymatic Reaction:

-

Data Acquisition:

-

Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[3]

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sabadinine - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))

-

The IC₅₀ value (the concentration of Sabadinine that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the Sabadinine concentration and fitting the data to a dose-response curve.

-

Logical Workflow/Signaling Pathway Visualization

As specific signaling pathways modulated by Sabadinine have not yet been elucidated, the following diagram illustrates a logical workflow for the identification and initial validation of a potential viral protease inhibitor like Sabadinine, based on the available literature.

Caption: Workflow for the identification and validation of Sabadinine as a potential 3CLpro inhibitor.

References

- 1. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Antiviral Potential of Sabadilla (Schoenocaulon officinale) Seed Extracts: A Technical Guide for a Novel Research Avenue

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: While historically recognized for its potent insecticidal properties, the seed extract of Schoenocaulon officinale, commonly known as Sabadilla, presents a compelling yet unexplored frontier in antiviral research. This technical guide synthesizes the existing knowledge on the chemical composition of Sabadilla seeds and posits a novel hypothesis for their antiviral potential, centered on the bioactivity of its primary steroidal alkaloids, veratridine (B1662332) and cevadine (B150009). The established mechanism of these compounds as potent activators of voltage-gated sodium channels provides a plausible pathway for inhibiting viral replication, a concept supported by emerging research linking sodium ion influx to the lifecycle of certain viruses. This document outlines a comprehensive framework for investigating this potential, providing detailed, adaptable experimental protocols and a clear path for future research and development. In the absence of direct empirical data on the antiviral efficacy of Sabadilla, this guide serves as a foundational blueprint to stimulate and direct scientific inquiry into this promising, untapped natural resource.

Introduction: Beyond Insecticidal Activity

Schoenocaulon officinale, a plant native to Central and South America, has been utilized for centuries, primarily for the potent insecticidal properties of its seeds.[1] The active principles are a complex of steroidal alkaloids, with veratridine and cevadine being the most abundant and pharmacologically significant.[2] These compounds are well-characterized as potent neurotoxins that function by persistently activating voltage-gated sodium channels, leading to paralysis and death in insects.[3][4]

Despite a long history of use in traditional medicine for various ailments and in homeopathy for symptoms resembling the common cold and allergies, the direct antiviral potential of Sabadilla seed extracts remains scientifically uninvestigated.[5][6] This guide presents a scientific rationale for exploring this potential, based on the known pharmacology of its constituent alkaloids and the growing body of evidence linking ion channel modulation to the inhibition of viral replication.

Chemical Composition of Sabadilla Seeds

The primary bioactive constituents of Sabadilla seeds are a group of ceveratrum-type steroidal alkaloids. The most significant of these in terms of concentration and biological activity are veratridine and cevadine.[2]

| Alkaloid | Chemical Formula | Molecular Weight | Primary Mechanism of Action |

| Veratridine | C36H51NO11 | 673.8 g/mol | Activator of voltage-gated sodium channels[3] |

| Cevadine | C32H49NO9 | 591.7 g/mol | Activator of voltage-gated sodium channels[4][7] |

| Sabadine | C29H45NO8 | 547.7 g/mol | Less characterized, presumed similar activity |

| Cevine | C27H43NO8 | 509.6 g/mol | Less characterized, presumed similar activity |

This table summarizes the major alkaloids found in Sabadilla seeds and their known primary mechanism of action.

A Novel Hypothesis: Sodium Channel Activation as an Antiviral Mechanism

The central hypothesis for the antiviral potential of Sabadilla seed extracts lies in the mechanism of action of its primary alkaloids, veratridine and cevadine. Both are potent activators of voltage-gated sodium channels, causing them to remain in an open state and leading to a sustained influx of sodium ions (Na+) into the cell.[3][4]

Recent research has indicated that modulating sodium ion transport can significantly impact viral replication. Specifically, studies on the influenza virus have demonstrated that the use of sodium channel openers can lead to a significant reduction in viral replication.[8] Conversely, the inhibition of these channels has been shown to enhance virus production.[8] This suggests that the disruption of the host cell's normal sodium ion homeostasis can create an intracellular environment that is inhospitable to the viral life cycle.

The proposed mechanism posits that the alkaloid-induced, persistent activation of sodium channels by Sabadilla extract could interfere with one or more stages of the viral life cycle, such as entry, replication, or egress.

Caption: Hypothesized Antiviral Signaling Pathway.

Framework for Experimental Validation

As there is no existing data on the antiviral activity of Sabadilla seed extracts, this section provides a comprehensive guide to the necessary experimental protocols to validate the proposed hypothesis.

Preparation of Sabadilla Seed Extract

A standardized Sabadilla seed extract is crucial for reproducible results. A suggested method is as follows:

-

Source Material: Obtain authenticated, dried seeds of Schoenocaulon officinale.

-

Grinding: Mill the seeds into a fine powder.

-

Solvent Extraction: Perform a Soxhlet extraction using 80% ethanol. This method is effective for extracting alkaloids.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Standardization: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of veratridine and cevadine in the extract to ensure batch-to-batch consistency.

In Vitro Antiviral Assays

A tiered approach to in vitro testing is recommended, starting with cytotoxicity assays, followed by screening for antiviral activity against a panel of viruses.

It is essential to first determine the concentration at which the Sabadilla extract is toxic to the host cells.

-

Cell Culture: Seed a suitable cell line (e.g., Vero, MDCK, A549) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of the Sabadilla seed extract and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

This assay quantifies the inhibition of viral replication.

-

Cell Seeding: Plate host cells in 6-well plates to form a confluent monolayer.

-

Infection: Infect the cells with a known titer of the target virus (e.g., Influenza A, Herpes Simplex Virus-1, Rhinovirus) for 1-2 hours.

-

Treatment: Remove the viral inoculum and overlay the cells with a medium containing various non-toxic concentrations of the Sabadilla extract and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates until viral plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Calculation: The 50% inhibitory concentration (IC50) is the extract concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Proposed Experimental Workflow Visualization

References

- 1. homeopathyremedies.org [homeopathyremedies.org]

- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Veratridine - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. herbs2000.com [herbs2000.com]

- 7. Cevadine | C32H49NO9 | CID 5380394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Modulation of influenza virus replication by alteration of sodium ion transport and protein kinase C activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antiviral Potential of Sabadine: A Review of Current Scientific Evidence

A thorough investigation into the existing scientific literature reveals a notable absence of a compound named "Sabadine" with a recognized role in inhibiting viral replication. Searches for "Sabadine" and its potential antiviral mechanisms did not yield any relevant scientific studies, quantitative data, or established experimental protocols within the scope of virology research.

Further inquiries into compounds with similar-sounding names have identified "Sabadilla," a substance derived from the seeds of the Schoenocaulon officinale plant. These seeds contain various alkaloids, most notably cevadine (B150009) and veratridine. However, the available information on Sabadilla and its constituent alkaloids does not support the creation of an in-depth technical guide on their role in viral replication inhibition for a scientific audience.

The primary application of Sabadilla is in the field of homeopathy, where it is used to address symptoms associated with allergies and the common cold. It is important to note that homeopathic remedies are not subjected to the same rigorous scientific testing for efficacy and mechanism of action as conventional pharmaceuticals. The scientific evidence to support a direct antiviral effect of Sabadilla at a molecular level is currently lacking in the provided search results.

The principal alkaloids found in Sabadilla, cevadine and veratridine, are well-documented neurotoxins that function by activating voltage-gated sodium channels. The existing research on these compounds is predominantly focused on their toxicological and neurological effects, with no indication from the search results of investigations into their potential as antiviral agents.

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that a compound named "Sabadine" is a recognized inhibitor of viral replication. Furthermore, while the similarly named "Sabadilla" and its alkaloid components, cevadine and veratridine, are known substances, there is no scientific basis to support their use or investigation as antiviral agents.

Therefore, the creation of an in-depth technical guide or whitepaper on the core role of "Sabadine" in inhibiting viral replication, as requested, is not feasible due to the complete absence of scientific data.

Alternative Proposal:

For researchers, scientists, and drug development professionals interested in the inhibition of viral replication by natural compounds, a wealth of information is available on other well-researched agents. We would be pleased to generate a comprehensive technical guide on a natural antiviral compound with a scientifically established mechanism of action, supported by quantitative data and detailed experimental protocols. Potential topics could include, but are not limited to:

-

Epigallocatechin gallate (EGCG): A potent antiviral flavonoid found in green tea.

-

Quercetin: A widespread plant flavonoid with demonstrated antiviral properties against a range of viruses.

-

Berberine: An alkaloid with broad-spectrum antimicrobial and antiviral activities.

-

Griffithsin: A lectin isolated from red algae with potent anti-HIV activity.

Should you wish to proceed with a guide on a different, well-documented antiviral agent, please provide the name of the compound of interest.

Pharmacological profile of Sabadine

An In-depth Technical Guide on the Pharmacological Profile of Sabadine For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically characterizing the pharmacological profile of Sabadine are limited in publicly available literature. Sabadine is a ceveratrum alkaloid found in the seeds of Schoenocaulon officinale (Sabadilla) alongside the more extensively studied alkaloids, cevadine (B150009) and veratridine. Due to their structural similarity, the pharmacological profile of Sabadine is inferred from the well-documented activities of this alkaloid class, particularly their shared mechanism of action as modulators of voltage-gated sodium channels (VGSCs). This document synthesizes the known information on this class of compounds to provide a comprehensive profile.

Executive Summary

Sabadine is a steroidal alkaloid believed to exert its primary pharmacological effect by acting as an agonist at voltage-gated sodium channels (VGSCs). Similar to other veratrum alkaloids, it is classified as a neurotoxin site 2 binder. This interaction modifies the channel's gating properties, leading to persistent channel activation, membrane depolarization, and hyperexcitability in nerve and muscle cells. This profile details the mechanism of action, the inferred pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols for studying compounds of this class.

Pharmacodynamics

Mechanism of Action

The principal mechanism of action for Sabadine and related veratrum alkaloids is the modulation of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells[1].

-

Target Site: Sabadine is presumed to bind to the neurotoxin receptor site 2 on the alpha subunit of the VGSC. This site is located within the channel pore and is accessible when the channel is in the open state[2].

-

Gating Modification: Binding of alkaloids to site 2 induces two primary changes in channel gating:

-

Inhibition of Inactivation: The channel's ability to inactivate upon sustained depolarization is abolished. This results in a persistent inward Na+ current.

-

Hyperpolarizing Shift in Activation: The voltage-dependence of channel activation is shifted to more negative membrane potentials. This means the channel can open at or near the normal resting membrane potential, leading to spontaneous firing and hyperexcitability[3].

-

The sustained influx of Na+ ions leads to a prolonged membrane depolarization, which can cause repetitive firing of neurons and muscle fibers, ultimately leading to paralysis.

Signaling Pathway Diagram

The following diagram illustrates the effect of a Site 2 VGSC Agonist, such as Sabadine, on sodium channel function and the resulting cellular response.

Caption: Figure 1: Mechanism of Action of Sabadine on VGSCs.

Quantitative Pharmacological Data

Specific quantitative data for Sabadine are not available. The following table summarizes representative data for veratridine , a closely related Sabadilla alkaloid, acting on the human voltage-gated sodium channel subtype Nav1.7. This data is provided as an estimation of the potency expected from this class of compounds.

| Parameter | Value | Channel Subtype | Cell Line | Comments | Reference |

| IC₅₀ | 18.39 µM | hNav1.7 | HEK293A | Half-maximal inhibitory concentration for the peak Na+ current. | [4] |

| EC₅₀ | 9.53 µM | hNav1.7 | HEK293A | Half-maximal effective concentration for inducing sustained Na+ current. | [4] |

| V₁/₂ Activation Shift | -6.5 mV | hNav1.7 | HEK293A | Hyperpolarizing shift in the half-maximal activation voltage (from -21.6 mV to -28.1 mV) with 75 µM veratridine. | [4] |

| V₁/₂ Inactivation Shift | -14.4 mV | hNav1.7 | HEK293A | Hyperpolarizing shift in the half-maximal inactivation voltage (from -59.4 mV to -73.8 mV) with 75 µM veratridine. | [4] |

Pharmacokinetics (ADME Profile)

There is no specific information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Sabadine. Based on the general properties of related alkaloids, the following characteristics can be inferred:

| ADME Parameter | Inferred Properties |

| Absorption | As lipid-soluble alkaloids, oral absorption is possible but may be variable. They are known to be toxic upon ingestion. |

| Distribution | Expected to distribute into lipophilic tissues, including the central and peripheral nervous systems, consistent with their neurotoxic effects. |

| Metabolism | Likely metabolized in the liver via cytochrome P450 pathways, typical for steroidal compounds. The specific enzymes and metabolites are unknown. |

| Excretion | Metabolites are likely excreted via renal and/or biliary routes. |

Detailed Experimental Protocols

The following are detailed, representative protocols for characterizing a VGSC-modulating compound like Sabadine.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of a test compound on the gating properties of a specific VGSC subtype expressed in a heterologous system (e.g., HEK293 cells).

Objective: To determine the IC₅₀, EC₅₀, and voltage-dependence shifts caused by the test compound.

Materials:

-

HEK293 cells stably expressing the target human VGSC subtype (e.g., Nav1.7).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Test compound (Sabadine) stock solution in DMSO.

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

Methodology:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Mount the coverslip onto the recording chamber of an inverted microscope and perfuse with the external solution.

-

Establish a gigaohm seal (>1 GΩ) between the pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for series resistance (>80%) to minimize voltage errors.

-

-

Voltage Protocols:

-

Activation (I-V Curve): From a holding potential of -100 mV, apply 50 ms (B15284909) depolarizing steps from -80 mV to +50 mV in 5 mV increments. Record the peak inward current at each voltage.

-

Steady-State Inactivation: From a holding potential of -120 mV, apply 500 ms pre-pulses from -120 mV to 0 mV in 5 mV increments, followed by a 50 ms test pulse to -10 mV to measure the available channels.

-

-

Compound Application:

-

Obtain baseline recordings using the protocols above.

-

Perfuse the cell with the external solution containing the desired concentration of the test compound. Allow 5-10 minutes for the effect to stabilize.

-

Repeat the voltage protocols to measure the compound's effect.

-

Perform a dose-response analysis by applying multiple concentrations.

-

-

Data Analysis:

-

Fit the I-V curve data to determine the voltage of peak current.

-

Convert current to conductance (G = I / (Vₘ - Eᵣₑᵥ)) and fit the conductance-voltage data with a Boltzmann equation to determine the half-maximal activation voltage (V₁/₂).

-

Fit the steady-state inactivation data with a Boltzmann equation to determine the half-maximal inactivation voltage (V₁/₂).

-

Plot the dose-dependent inhibition of peak current and induction of sustained current to calculate IC₅₀ and EC₅₀ values, respectively.

-

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Kᵢ) of a non-radiolabeled compound (like Sabadine) by measuring its ability to compete with a known radioligand that binds to VGSC site 2 (e.g., [³H]-batrachotoxin).

Objective: To determine the binding affinity (Kᵢ) of the test compound for neurotoxin site 2.

Materials:

-

Rat brain synaptosomes or membrane preparations from cells expressing the target VGSC.

-

Radioligand: [³H]-batrachotoxin (BTX).

-

Binding Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, 1 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4 (ice-cold).

-

Test compound (Sabadine) at various concentrations.

-

Scorpion toxin (e.g., α-scorpion toxin) to allosterically enhance [³H]-BTX binding.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation fluid and liquid scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, combine in order:

-

Binding buffer.

-

Test compound at 10-12 different concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

A fixed, low concentration of [³H]-BTX (near its Kₔ).

-

Scorpion toxin (to enhance affinity).

-

Membrane preparation (e.g., 100-200 µg protein).

-

For non-specific binding (NSB) wells, add a high concentration of a known site 2 ligand (e.g., veratridine) instead of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Quickly wash each filter with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical competitive radioligand binding assay.

References

Elusive Target: No Evidence of Sabadine's Interaction with the Hedgehog Signaling Pathway Found in Scientific Literature

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in the formation and progression of various cancers when aberrantly activated.[1][2] This has made its components, particularly the transmembrane protein Smoothened, attractive targets for therapeutic intervention.[3][4] Several small molecule inhibitors of SMO, such as vismodegib (B1684315) and sonidegib, have been successfully developed and are used in the treatment of cancers like basal cell carcinoma.[3][5][6]

However, the current body of scientific literature does not include Sabadine among the compounds known to inhibit or otherwise affect the Hedgehog pathway. A search for "Sabadine" in conjunction with terms like "Hedgehog signaling," "Smoothened inhibitor," and "cancer research" did not yield any relevant results detailing a mechanism of action or experimental data. The PubChem database, a comprehensive resource for chemical information, provides details on the structure and properties of Sabadine but does not list any biological activities related to the Hedgehog pathway.[7]

This absence of data makes it impossible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of Sabadine's effect on the Hedgehog signaling pathway. Such a guide would require foundational research that, to date, has not been published in the accessible scientific domain.

For researchers and drug development professionals interested in the Hedgehog signaling pathway, a wealth of information is available on established inhibitors. In-depth guides could be developed for compounds such as:

-

Cyclopamine: A pioneering, naturally derived SMO inhibitor that was instrumental in elucidating the pathway's function.

-

Vismodegib (GDC-0449): The first FDA-approved Hedgehog pathway inhibitor, with extensive clinical data.

-

Sonidegib (LDE-225): Another FDA-approved SMO inhibitor for the treatment of basal cell carcinoma.

-

Itraconazole: An antifungal drug that was later identified as a potent Hedgehog pathway inhibitor with a distinct mechanism of action.[8]

These compounds have been the subject of numerous studies, providing a rich dataset for the creation of comprehensive technical guides that would include detailed mechanistic insights, quantitative efficacy data, and established experimental protocols.

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 4. targetedonc.com [targetedonc.com]

- 5. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sabadine | C29H47NO8 | CID 92744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Non-Peptide Protease Inhibitors: A Review of Sabdinine and Other Key Examples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of non-peptide protease inhibitors, focusing on their core mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation. We will explore Sabdinine as a compound of interest and provide a comparative analysis with other notable non-peptide protease inhibitors, Tipranavir and Nafamostat, which target HIV and SARS-CoV-2 proteases, respectively. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction to Non-Peptide Protease Inhibitors

Proteases are a class of enzymes that play a critical role in the life cycle of many viruses by cleaving viral polyproteins into their functional constituent proteins. Inhibition of these proteases presents a powerful therapeutic strategy to disrupt viral replication. While early protease inhibitors were largely peptide-based mimics of the natural substrates, they often suffered from poor oral bioavailability and rapid metabolism. This led to the development of non-peptide inhibitors, which are small molecules designed to overcome these limitations while maintaining high potency and specificity for the target protease.

Quantitative Analysis of Non-Peptide Protease Inhibitors

The efficacy of protease inhibitors is quantified by several key parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a protease by 50% in a biochemical assay. The Ki value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.

Below is a summary of the available quantitative data for the non-peptide protease inhibitors discussed in this guide.

| Inhibitor | Target Protease | Virus | Ki Value | IC50/IC90 Value |

| Sabdinine | 3C-like Protease (3CLpro) | SARS-CoV | Data not available | Data not available |

| Tipranavir | HIV-1 Protease | HIV-1 | 8 pM[1], 19 pM[2] | IC90: 100 nM[1] |

| Nafamostat | Transmembrane Protease, Serine 2 (TMPRSS2) | SARS-CoV-2 | Data not available | IC50: 2.2 nM[3] |

Key Experimental Protocols

The determination of the inhibitory potential of non-peptide protease inhibitors relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to the inhibitors discussed.

HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)

This assay is commonly used to determine the in vitro potency of HIV-1 protease inhibitors like Tipranavir.[1][4][5]

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor through Förster Resonance Energy Transfer (FRET). Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate (e.g., containing a DABCYL quencher and an EDANS donor)

-

Assay Buffer: 10 mM sodium acetate, pH 5.0[2]

-

Test inhibitor (e.g., Tipranavir) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of each inhibitor dilution. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add 188 µL of assay buffer containing the FRET substrate to each well.

-

Initiate the reaction by adding 10 µL of a pre-diluted solution of recombinant HIV-1 protease to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

The initial reaction rates are calculated from the linear phase of the fluorescence curve.

-

The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TMPRSS2 Activity Assay (Fluorogenic)

This assay is used to evaluate inhibitors of the host cell protease TMPRSS2, such as Nafamostat.[6][7][8]

Principle: The assay employs a fluorogenic peptide substrate that is cleaved by TMPRSS2, releasing a fluorescent molecule. The increase in fluorescence is directly proportional to the enzymatic activity of TMPRSS2.

Materials:

-

Recombinant human TMPRSS2

-

Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20[6]

-

Test inhibitor (e.g., Nafamostat) dissolved in DMSO

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Using an acoustic dispenser, add 62.5 nL of each inhibitor dilution to the wells of a 384-well plate.[9] Include appropriate controls.

-

Add 62.5 nL of the fluorogenic substrate solution to each well.[9]

-

Initiate the reaction by adding 750 nL of the recombinant TMPRSS2 solution in assay buffer to each well.[9]

-

Incubate the plate at room temperature for 1 hour.

-

Measure the end-point fluorescence at an excitation wavelength of 383 nm and an emission wavelength of 455 nm.[8]

-

The background fluorescence (from wells without enzyme) is subtracted from all readings.

-

The percent inhibition is calculated for each inhibitor concentration relative to the DMSO control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Workflows

Diagrams are essential tools for understanding the complex biological pathways targeted by protease inhibitors and the workflows used in their discovery.

Signaling Pathways

The following diagrams illustrate the mechanism of action for HIV and SARS-CoV-2 protease inhibitors.

Experimental and Logical Workflows

The discovery of novel non-peptide protease inhibitors often follows a structured, iterative process known as structure-based drug design.

Conclusion

Non-peptide protease inhibitors represent a significant advancement in antiviral drug development, offering improved pharmacokinetic profiles over their peptide-based predecessors. While the potential of natural products like Sabdinine continues to be explored, the success of drugs such as Tipranavir and the promising data for compounds like Nafamostat highlight the power of targeting viral and host proteases. The experimental protocols and workflows detailed in this guide provide a foundational understanding for researchers aiming to contribute to this critical area of therapeutic discovery. The continued application of structure-based drug design and high-throughput screening will undoubtedly lead to the identification of novel, potent, and broad-spectrum non-peptide protease inhibitors to combat current and future viral threats.

References

- 1. benchchem.com [benchchem.com]

- 2. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Sabadine, a Potential 3CLpro Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2.[1][2][3] It is responsible for cleaving viral polyproteins into functional non-structural proteins, a process essential for the virus's life cycle.[3][4][5] Due to its vital role and high conservation across coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.[1][2] This document provides a detailed in vitro assay protocol to evaluate the inhibitory activity of novel compounds, such as Sabadine, against 3CLpro.